molecular formula C20H18N2O3 B3048970 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- CAS No. 188712-75-6

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-

Cat. No.: B3048970
CAS No.: 188712-75-6
M. Wt: 334.4 g/mol
InChI Key: XVNZDFMVUIGZQA-UHFFFAOYSA-N
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Description

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- is a chemical compound belonging to the class of benzo[a]phenoxazines. This compound is known for its hydrophobic nature and low solubility in water. It exhibits unique photophysical properties, making it useful in various scientific applications .

Mechanism of Action

Target of Action

The primary target of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-, also known as Nile Red, is intracellular lipid droplets . These lipid droplets play a crucial role in lipid metabolism and energy storage within cells .

Mode of Action

Nile Red is a lipophilic stain that integrates into lipid-rich environments within cells due to its hydrophobic nature . It exhibits strong fluorescence when in these environments, allowing for the visualization of neutral lipids and phospholipids . This fluorescence is sensitive to the local molecular environment, making it possible to probe complex mediums and materials from a wide range of aspects .

Biochemical Pathways

The fluorescence properties of Nile Red are strongly medium dependent . It usually exhibits an increase in fluorescence yield with decreasing solvent polarity accompanied by a blue shift in the peak emission . A Twisted Intramolecular Charge Transfer (TICT) state has been proposed to account for the polarity-sensitive fluorescence of Nile Red .

Pharmacokinetics

Its hydrophobic nature and low solubility in water suggest that its bioavailability may be influenced by these factors .

Result of Action

The result of Nile Red’s action is the visualization of intracellular lipid droplets . This allows researchers to study lipid accumulation in cells, providing essential insights into lipid metabolism and storage diseases .

Action Environment

The action of Nile Red is influenced by environmental factors such as solvent polarity and viscosity . Its fluorescence yield increases with decreasing solvent polarity, and its emission properties are strongly medium dependent . Therefore, the action, efficacy, and stability of Nile Red can be influenced by these environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenoxazines and hydroquinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a solvatochromic dye to study solvent polarity and interactions.

    Biology: Employed in fluorescence microscopy to stain lipid-rich areas in biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of photonic materials and sensors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- is unique due to its specific photophysical properties, such as its high sensitivity to solvent polarity and its ability to form non-emissive twisted intramolecular charge transfer states. These characteristics make it particularly useful in studying complex biological and chemical systems .

Properties

IUPAC Name

9-(diethylamino)-5-hydroxybenzo[a]phenoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-22(4-2)12-5-8-16-18(9-12)25-19-11-17(24)14-7-6-13(23)10-15(14)20(19)21-16/h5-11,24H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNZDFMVUIGZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC(=O)C=CC4=C(C=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398077
Record name 9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188712-75-6
Record name 9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-
Reactant of Route 2
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-
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Reactant of Route 6
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